2-Aminoprop-1-ene-1,1,3-tricarbonitrile is an organic compound with the molecular formula C₆H₄N₄ and a molecular weight of 132.12 g/mol. It features a conjugated structure consisting of an alkene (C=C double bond) adjacent to two cyano (C≡N) groups and an amine (NH₂) group, specifically represented as (NC)₂C=C(NH₂)CH₂CN. This unique arrangement contributes to its reactivity and makes it a significant intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and various coloring agents .
This compound has shown potential biological activities, particularly in medicinal chemistry. It serves as a precursor for synthesizing various nitrogen-containing heterocycles, which are integral to pharmaceuticals. Some derivatives synthesized from 2-aminoprop-1-ene-1,1,3-tricarbonitrile have exhibited:
The primary synthesis method involves the base-catalyzed dimerization of malononitrile. This process yields 2-aminoprop-1-ene-1,1,3-tricarbonitrile as a key intermediate for further reactions. Additionally, it can undergo condensation reactions with various reagents to form diverse heterocyclic compounds .
The reaction between 2-aminoprop-1-ene-1,1,3-tricarbonitrile and 2-acetylfuran leads to the formation of 2-amino-4-(furan-2-yl)penta-1,3-diene-1,1,3-tricarbonitrile .
The applications of 2-aminoprop-1-ene-1,1,3-tricarbonitrile include:
Research indicates that 2-aminoprop-1-ene-1,1,3-tricarbonitrile interacts effectively with various chemical reagents to form new compounds with potential biological activities. Studies have focused on its antitumor properties and its ability to synthesize derivatives that may act as receptor antagonists or kinase inhibitors .
Several compounds share structural or functional similarities with 2-aminoprop-1-ene-1,1,3-tricarbonitrile. Here are a few notable examples:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
Malononitrile | Two cyano groups | Precursor for dimerization to form 2-amino compound |
2-Aminobutene | Longer carbon chain | Different reactivity due to additional carbon atoms |
Cyanoacetic acid | Contains cyano and carboxylic groups | Utilized in different synthetic pathways |
Benzylidene malononitrile | Contains a benzylidene group | Exhibits distinct reactivity profiles |
These compounds highlight the unique structural features of 2-aminoprop-1-ene-1,1,3-tricarbonitrile while demonstrating its specific applications in organic synthesis and medicinal chemistry.
Irritant